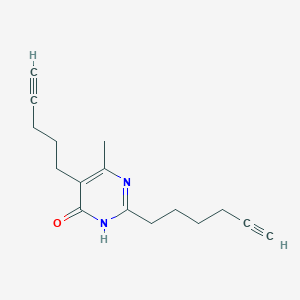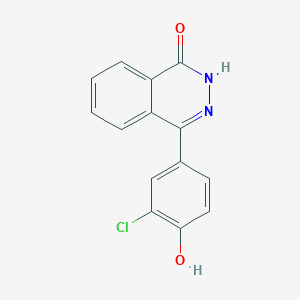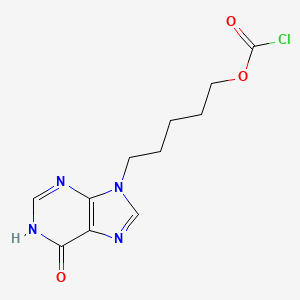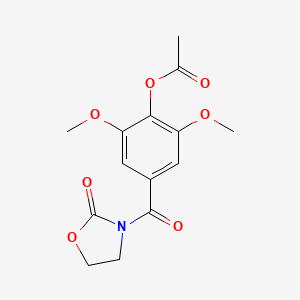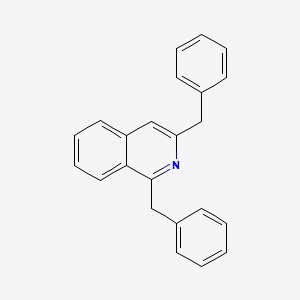![molecular formula C6H6N2 B12914675 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-80-1](/img/structure/B12914675.png)
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with the molecular formula C8H8N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic compounds. One common method involves the reaction of a 2,4-dihydroxoquinoline derivative through a series of steps to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like dimethyldichlorosilane under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and proteins. For example, it is believed to inhibit β-tubulin, a protein involved in cell division, which may explain its anticancer activity . The compound’s structure allows it to bind to specific active sites, disrupting normal cellular processes.
Comparaison Avec Des Composés Similaires
2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene can be compared to other bicyclic compounds such as benzocyclobutene and imidazoquinolines. While benzocyclobutene is primarily used in materials science, imidazoquinolines are known for their immunomodulatory and antiviral activities The unique structure of 2,8-Diazabicyclo[42
Propriétés
Numéro CAS |
578006-80-1 |
|---|---|
Formule moléculaire |
C6H6N2 |
Poids moléculaire |
106.13 g/mol |
Nom IUPAC |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-4-8-6(5)7-3-1/h1-3H,4H2,(H,7,8) |
Clé InChI |
IUINJUKUKQCSJU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


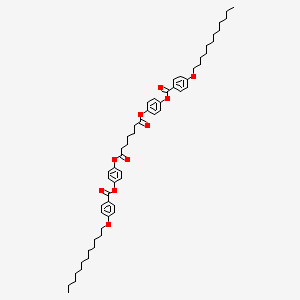
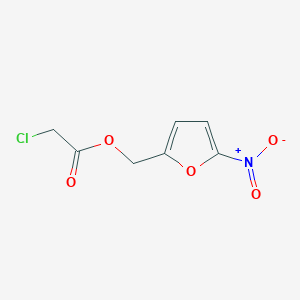
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
![4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12914612.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)


